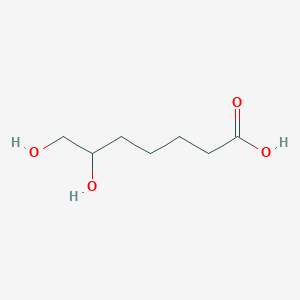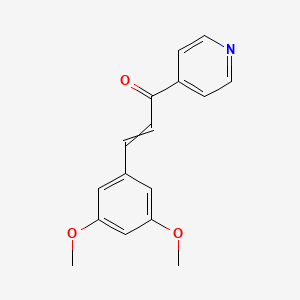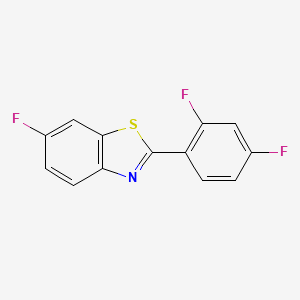![molecular formula C27H18OS2 B14193839 3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran CAS No. 832077-42-6](/img/structure/B14193839.png)
3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran: is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique photochromic properties, which means they can change color when exposed to light. This particular compound has a structure that includes a naphthopyran core, a phenyl group, and a bithiophene moiety, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method is the condensation reaction between a naphthol derivative and a suitable aldehyde in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of such compounds .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl or bithiophene groups can be substituted with various functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halogens, sulfonic acids, Lewis acids as catalysts.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized naphthopyrans with various substituents on the phenyl or bithiophene groups
科学的研究の応用
Chemistry: In chemistry, 3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran is used as a photochromic material in the development of smart coatings and inks. Its ability to change color upon exposure to light makes it valuable in creating responsive surfaces.
Biology: The compound has potential applications in biological imaging and as a molecular probe. Its photochromic properties allow for the visualization of dynamic processes in biological systems.
Medicine: In medicine, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to control the release of drugs through light exposure offers a novel approach to targeted therapy.
Industry: Industrially, the compound is used in the manufacture of photochromic lenses and other optical devices. Its stability and responsiveness to light make it an ideal candidate for such applications .
作用機序
The mechanism of action of 3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran involves the reversible ring-opening reaction upon exposure to light. This reaction leads to the formation of intensely colored merocyanine dyes. The molecular targets include the naphthopyran core, which undergoes structural changes, and the pathways involved are primarily photochemical in nature .
類似化合物との比較
2-Pyrone and its derivatives: These compounds share a similar cyclic structure and exhibit comparable photochromic properties.
Pyrano[3,2-b]pyran derivatives: These compounds also undergo similar chemical reactions and have applications in various fields.
Uniqueness: What sets 3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran apart is its unique combination of a naphthopyran core with a bithiophene moiety. This structure provides enhanced stability and a broader range of photochromic responses compared to other similar compounds .
特性
CAS番号 |
832077-42-6 |
|---|---|
分子式 |
C27H18OS2 |
分子量 |
422.6 g/mol |
IUPAC名 |
3-phenyl-3-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |
InChI |
InChI=1S/C27H18OS2/c1-2-8-20(9-3-1)27(26-15-14-25(30-26)24-11-6-18-29-24)17-16-22-21-10-5-4-7-19(21)12-13-23(22)28-27/h1-18H |
InChIキー |
MNTFCNMYPKWTGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=C(S5)C6=CC=CS6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)
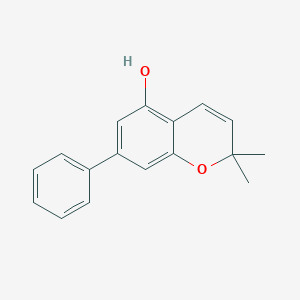
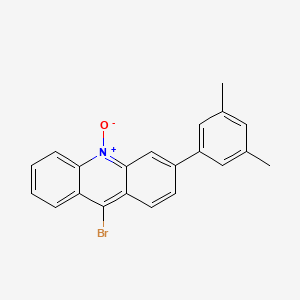
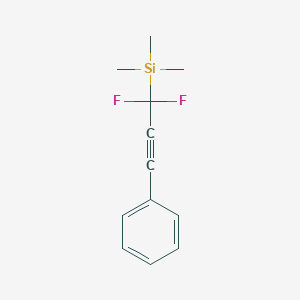
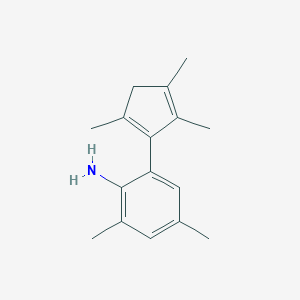
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
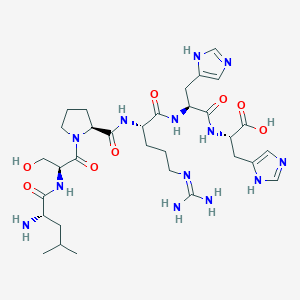
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
